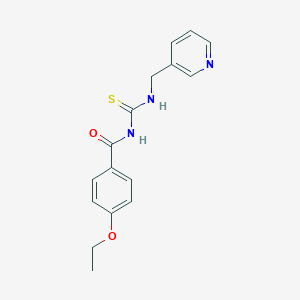![molecular formula C13H12INOS B253215 3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
3-iodo-N-[2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ITE and has been found to possess several biological properties that make it a promising candidate for different research studies.
Wirkmechanismus
The mechanism of action of ITE is not yet fully understood. However, it has been found to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating various biological processes, including immune response, cell growth, and differentiation.
Biochemical and Physiological Effects
Several biochemical and physiological effects of ITE have been reported in different research studies. ITE has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, regulate immune response, and modulate the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using ITE in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This property makes it a promising candidate for cancer therapy. However, one of the limitations of using ITE in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
Several future directions for research on ITE have been proposed. Some of the potential areas of research include investigating the role of ITE in regulating the immune response, exploring its potential applications in neurology, and developing more efficient synthesis methods to improve its solubility and bioavailability.
Conclusion
In conclusion, 3-iodo-N-[2-(2-thienyl)ethyl]benzamide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy, immunology, and neurology make it a promising candidate for further research. However, more studies are required to fully understand its mechanism of action and to explore its potential applications in different fields.
Synthesemethoden
The synthesis of 3-iodo-N-[2-(2-thienyl)ethyl]benzamide involves several steps, including the reaction of 2-thiopheneethanol with 3-iodobenzoyl chloride, followed by the reaction of the intermediate product with ammonium hydroxide. The final product is obtained by recrystallization of the resulting compound.
Wissenschaftliche Forschungsanwendungen
3-iodo-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where ITE has been studied include cancer research, immunology, and neurology.
Eigenschaften
Produktname |
3-iodo-N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Molekularformel |
C13H12INOS |
Molekulargewicht |
357.21 g/mol |
IUPAC-Name |
3-iodo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12INOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
InChI-Schlüssel |
BORYSDDGVXXAMZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)


